Cerium stearate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

10119-53-6 |

|---|---|

Molecular Formula |

C126H245Ce2O14 |

Molecular Weight |

2264.5 g/mol |

IUPAC Name |

cerium(3+);cerium(4+);octadecanoate |

InChI |

InChI=1S/7C18H36O2.2Ce/c7*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;;/h7*2-17H2,1H3,(H,19,20);;/q;;;;;;;+3;+4/p-7 |

InChI Key |

NGWMEKNZLSBSKW-UHFFFAOYSA-G |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Ce+3] |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Ce+3].[Ce+4] |

Other CAS No. |

14536-00-6 10119-53-6 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Bonding of Cerium Stearate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cerium stearate, a metal-organic compound with the chemical formula Ce(C₁₇H₃₅COO)₃, holds significant interest across various scientific and industrial domains, including polymer science and catalysis. This technical guide provides a comprehensive overview of the chemical structure and bonding of cerium(III) stearate. It consolidates available data on its molecular architecture, spectroscopic characteristics, and thermal properties. Detailed methodologies for its synthesis and characterization are also presented to support further research and development.

Chemical Structure and Bonding

This compound is a metallic soap consisting of a central cerium(III) ion coordinated to three stearate anions. The stearate ligand (C₁₇H₃₅COO⁻) is a long-chain carboxylate derived from stearic acid. The interaction between the cerium cation and the carboxylate groups of the stearate ligands is the primary determinant of the compound's structure and properties.

The chemical formula for cerium(III) stearate is C₅₄H₁₀₅CeO₆, and its molecular weight is approximately 990.54 g/mol .[]

Coordination Environment of the Cerium Ion

The cerium(III) ion is a lanthanide and typically exhibits high coordination numbers, commonly 8 or 9, in its complexes.[2] In this compound, the carboxylate groups of the stearate ligands are expected to coordinate to the cerium ion in a bidentate fashion, either chelating or bridging between two cerium centers.[3] This mode of bonding is inferred from Fourier-transform infrared (FT-IR) spectroscopy, which shows a characteristic shift in the asymmetric and symmetric stretching vibrations of the carboxylate group upon coordination to the metal ion.[4]

The large size of the cerium(III) ion and the steric bulk of the long alkyl chains of the stearate ligands likely influence the overall crystal packing, which is expected to be a lamellar structure, a common feature of metal soaps.

Bonding Characteristics

The bond between the cerium ion and the oxygen atoms of the carboxylate groups is primarily ionic in nature, with some degree of covalent character. This is typical for lanthanide-oxygen bonds. The long, nonpolar hydrocarbon tails of the stearate ligands impart significant van der Waals interactions, which play a crucial role in the solid-state packing and the material's solubility characteristics. This compound is a white powder that is insoluble in water.[5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties of Cerium(III) Stearate

| Property | Value | Reference(s) |

| Chemical Formula | C₅₄H₁₀₅CeO₆ | [5] |

| Molecular Weight | 990.54 g/mol | [] |

| Appearance | White powder | [5] |

| Melting Point | 120-124 °C | [] |

| Solubility | Insoluble in water | [5] |

Spectroscopic and Thermal Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for confirming the formation of this compound and elucidating the coordination mode of the carboxylate group. The key spectral features are summarized in Table 2.

Table 2: Key FT-IR Vibrational Frequencies for this compound and Stearic Acid

| Vibrational Mode | Stearic Acid (cm⁻¹) | This compound (cm⁻¹) | Assignment | Reference(s) |

| C=O Stretch | ~1701 | - | Carboxylic acid | [4] |

| -COO⁻ Asymmetric Stretch | - | ~1546 | Coordinated carboxylate | [4] |

| -COO⁻ Symmetric Stretch | - | ~1447 | Coordinated carboxylate | [4] |

| C-H Asymmetric Stretch | ~2916 | ~2916 | -CH₂- | [4] |

| C-H Symmetric Stretch | ~2849 | ~2849 | -CH₂- | [4] |

The disappearance of the C=O stretching band of stearic acid and the appearance of two new bands corresponding to the asymmetric and symmetric stretches of the coordinated carboxylate group are definitive evidence of salt formation.[4] The separation between the asymmetric and symmetric stretching frequencies (Δν) can provide insights into the coordination mode. A smaller Δν value compared to the ionic sodium salt suggests a bidentate chelating or bridging coordination.[3]

X-ray Diffraction (XRD)

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to evaluate the thermal stability and decomposition profile of this compound. While specific TGA/DSC data for this compound is limited, the thermal decomposition of other cerium(III) carboxylates and metal stearates suggests a multi-step process.[6][7]

Table 3: Expected Thermal Decomposition Events for this compound

| Temperature Range (°C) | Event | Expected Mass Loss |

| 120 - 124 | Melting (DSC endotherm) | - |

| > 200 | Onset of decomposition | Gradual mass loss |

| 300 - 500 | Major decomposition of organic content | Significant mass loss |

| > 500 | Formation of final residue | - |

The final decomposition product is expected to be cerium(IV) oxide (CeO₂).[6]

Experimental Protocols

Synthesis of this compound

Two common methods for the synthesis of this compound are described below.

Principle: This method involves the direct reaction of a cerium salt with stearic acid.

Procedure:

-

Combine a stoichiometric amount of a cerium(III) salt (e.g., cerium(III) nitrate hexahydrate) and stearic acid in a suitable solvent (e.g., ethanol or a water/ethanol mixture).

-

Heat the mixture to reflux with constant stirring for several hours.

-

A white precipitate of this compound will form.

-

Allow the mixture to cool to room temperature.

-

Collect the precipitate by vacuum filtration.

-

Wash the product with the solvent used for the reaction and then with distilled water to remove any unreacted starting materials and byproducts.

-

Dry the purified this compound in a vacuum oven at a moderate temperature (e.g., 60-80 °C).

Principle: This method involves a double displacement reaction between a soluble cerium salt and a soluble stearate salt.

Procedure:

-

Prepare an aqueous solution of a soluble cerium(III) salt (e.g., cerium(III) chloride).

-

Prepare a separate aqueous solution of sodium stearate by dissolving stearic acid in a stoichiometric amount of sodium hydroxide solution with heating.

-

Slowly add the cerium salt solution to the hot sodium stearate solution with vigorous stirring.

-

A white precipitate of this compound will form immediately.

-

Continue stirring for a short period to ensure complete reaction.

-

Collect the precipitate by vacuum filtration.

-

Wash the product thoroughly with hot distilled water to remove sodium salts.

-

Dry the purified this compound in a vacuum oven.

Characterization Methods

Instrumentation: A Fourier-transform infrared spectrometer equipped with an attenuated total reflectance (ATR) accessory is suitable.

Procedure:

-

Obtain a background spectrum of the clean ATR crystal.

-

Place a small amount of the dried this compound powder onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

Instrumentation: A powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å) is commonly used.

Procedure:

-

Grind the this compound sample to a fine powder using an agate mortar and pestle.

-

Mount the powder on a sample holder.

-

Collect the diffraction pattern over a 2θ range of, for example, 2° to 60°, with a step size of 0.02°.

Instrumentation: A simultaneous TGA/DSC instrument is ideal.

Procedure:

-

Place a small, accurately weighed amount of the this compound sample (typically 5-10 mg) into an alumina or platinum crucible.

-

Heat the sample from room temperature to a final temperature (e.g., 800 °C) at a controlled heating rate (e.g., 10 °C/min).

-

Conduct the analysis under a controlled atmosphere, such as nitrogen or air, with a constant flow rate.

-

Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.

Visualizations

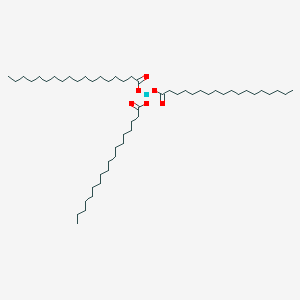

Proposed Chemical Structure of Cerium(III) Stearate

The following diagram illustrates a plausible coordination environment for the cerium(III) ion in this compound, depicting a nine-coordinate cerium center with three bidentate chelating stearate ligands. The actual structure in the solid state may involve more complex bridging interactions and polymeric arrangements.

Caption: Proposed coordination of cerium(III) stearate.

Experimental Workflow for Synthesis and Characterization

The following diagram outlines the general workflow for the synthesis and characterization of this compound.

Caption: Synthesis and characterization workflow.

Conclusion

This technical guide has synthesized the available information on the chemical structure and bonding of cerium(III) stearate. The coordination of the stearate ligands to the cerium(III) ion via the carboxylate groups is the defining feature of its structure, leading to a material with distinct spectroscopic and thermal properties. While a complete crystallographic analysis is still needed for a definitive understanding of its solid-state structure, the data and protocols presented herein provide a solid foundation for researchers, scientists, and drug development professionals working with this and related metal-organic compounds. The provided experimental workflows offer practical guidance for the synthesis and characterization of this compound, facilitating further investigation into its potential applications.

References

cerium (III) stearate vs cerium (IV) stearate properties

A an in-depth analysis of cerium (III) and cerium (IV) stearates reveals distinct properties and applications driven by the differing oxidation states of the cerium ion. This guide provides a technical overview of their characteristics, synthesis, and functional mechanisms for researchers, scientists, and drug development professionals.

Core Properties: A Comparative Overview

Cerium's ability to exist in both +3 (cerous) and +4 (ceric) oxidation states is a key determinant of the properties of its compounds.[1] While detailed experimental data for cerium (IV) stearate is sparse in publicly accessible literature, a comparison can be drawn from the well-documented properties of cerium (III) stearate and the known chemical behavior of Ce(IV) compounds.

Cerium (III) stearate is a white powder that is insoluble in water.[2] It is classified as a metallic soap, which is a metal derivative of a fatty acid.[2] In contrast, cerium (IV) compounds are typically yellow or reddish-orange, suggesting that cerium (IV) stearate would likely present with a similar coloration. The higher oxidation state of Ce(IV) makes it a more potent oxidizing agent compared to Ce(III).[1] This fundamental difference in redox potential is expected to significantly influence the reactivity, catalytic activity, and stability of cerium (IV) stearate relative to its cerium (III) counterpart.

| Property | Cerium (III) Stearate | Cerium (IV) Stearate (Inferred) |

| Chemical Formula | C₅₄H₁₀₅CeO₆[2] | C₇₂H₁₄₀CeO₈ |

| Molar Mass | 989.69 g/mol [2] | ~1274 g/mol |

| Appearance | White to off-white powder[2][3] | Likely yellow to reddish-orange |

| Melting Point | 120-124 °C[1], 145-150 °C[3] | Data not available |

| Solubility in Water | Insoluble[2] | Expected to be insoluble |

| Oxidation State | Ce³⁺ (Cerous)[4] | Ce⁴⁺ (Ceric)[1] |

| Reactivity | Acts as a Lewis acid and can be oxidized to Ce(IV)[4] | Stronger oxidizing agent compared to Ce(III) stearate[1][5] |

Experimental Protocols

Synthesis of Cerium (III) Stearate

Two primary methods for the synthesis of cerium (III) stearate have been reported:

-

Direct Reaction: This method involves the reaction of cerium oxide with stearic acid in an inert atmosphere at temperatures ranging from 100 to 200 °C.[2][4] The inert atmosphere is crucial to prevent the oxidation of Ce(III) to Ce(IV).[4]

-

Metathesis Reaction: This route involves the reaction of a soluble cerium salt, such as cerium nitrate, with an alkali metal stearate, like potassium stearate, in a solution.[2][4] The insoluble cerium (III) stearate precipitates out of the solution, driving the reaction to completion.[4] Using ethanol as a solvent for stearic acid can enhance miscibility with the aqueous cerium nitrate solution.[4]

Characterization of Cerium Stearate

Fourier Transform Infrared (FTIR) spectroscopy is a key technique for confirming the formation of this compound. The key spectral changes indicating successful synthesis include:

-

The disappearance of the characteristic carbonyl (C=O) stretching peak of the carboxylic acid group (-COOH) in stearic acid, which is typically observed around 1701 cm⁻¹.[4][6]

-

The appearance of new absorption peaks at lower frequencies, approximately 1546 cm⁻¹ and 1447 cm⁻¹, which correspond to the asymmetric and symmetric stretching vibrations of the coordinated carboxylate group (-COO⁻), respectively.[4][6] This shift confirms the chelation between the stearic acid and the cerium ion.[4][6]

Applications and Mechanisms

Cerium stearates find applications in various fields, primarily leveraging the unique properties of the cerium ion.

Polymer Science

Cerium (III) stearate is utilized as a catalyst and a stabilizer in polymers.[2][4]

-

Catalyst: It acts as an efficient catalyst for the ring-opening polymerization of lactones and lactides to produce biodegradable aliphatic polyesters.[4] The Lewis acidic cerium center activates the monomer, allowing for nucleophilic attack by the stearate chain.[4]

-

Stabilizer: In polyvinyl chloride (PVC) and other halogenated polymers, cerium (III) stearate serves as a thermal and photostabilizer.[4] Its stabilizing action is multifaceted: the Ce³⁺ ion can scavenge hydrochloric acid (HCl), a catalyst for polymer degradation, and the Ce³⁺/Ce⁴⁺ redox couple can decompose hydroperoxides and quench free radicals.[4]

Biomedical Applications

Historically, ointments containing cerium (III) stearate have been used as topical antiseptics for treating wounds, burns, and various skin diseases.[4][5] The long fatty acid chain of the stearate can interact with and disrupt the lipid bilayers of bacterial cell membranes.[4] In parallel, Ce⁴⁺ compounds, such as cerium potassium sulphate, have been used as antiseptic powders, with the bacteriostatic effect attributed to the oxidizing properties of Ce⁴⁺.[5] Comparative studies on cerium (III) and cerium (IV) phosphates have shown both to be non-toxic to mammalian cell lines, suggesting potential for use in sunscreens due to their UV-shielding properties.[7][8]

Visualizing Synthesis and Catalytic Action

To further elucidate the processes involving cerium stearates, the following diagrams illustrate a typical synthesis workflow and a proposed catalytic mechanism.

Caption: Metathesis synthesis workflow for Cerium(III) Stearate.

Caption: Catalytic cycle of this compound in PVC stabilization.

References

- 1. americanelements.com [americanelements.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. polymeradd.co.th [polymeradd.co.th]

- 4. benchchem.com [benchchem.com]

- 5. The Use of Cerium Compounds as Antimicrobials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Comparative Study of Cerium(III) and Cerium(IV) Phosphates for Sunscreens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Comparative Study of Cerium(III) and Cerium(IV) Phosphates for Sunscreens - PubMed [pubmed.ncbi.nlm.nih.gov]

physical properties of cerium stearate powder

An In-depth Technical Guide to the Physical Properties of Cerium Stearate Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core . The information is compiled for professionals in research, development, and quality control who require detailed data on this material for its application as a catalyst, stabilizer, lubricant, or in the formulation of advanced materials.[1][2]

Physical and Chemical Properties

This compound is a metal-organic compound, specifically a metallic soap, formed from a cerium cation and stearate anions.[2] It is valued for its thermal stability and lubricating properties.[3][4] The following table summarizes its key quantitative physical and chemical properties.

| Property | Value | Citations |

| Chemical Formula | C₅₄H₁₀₅CeO₆ | [5][6] |

| Molecular Weight | 990.54 g/mol | [5][6] |

| Appearance | White, off-white, to pale yellow crystalline powder. | [2][3][5][7] |

| Melting Point | 120 - 150 °C | [2][5][7][8] |

| Density | ~2.42 g/cm³ | [3] |

| Solubility | Insoluble in water; soluble in hot organic solvents. | [2][4] |

| CAS Number | 14536-00-6 (Cerium(III) Stearate) | [2] |

Detailed Physical Characterization

Morphology and Particle Size

This compound powder typically consists of particles with a lamellar (plate-like) structure.[9][10] Through techniques like electrodeposition, it can form dense, mastoid-like micro/nano hierarchical structures on surfaces.[9][11] The material can be produced in various particle sizes, including micronized, submicron, and nanopowder forms, to suit different applications.[5][12] The particle size and morphology are critical as they influence the material's dispersion in a matrix, catalytic efficiency, and overall performance.[1]

Crystalline Structure

The crystallographic structure of this compound powder is analyzed using X-ray Diffraction (XRD).[1] This technique provides information on the atomic arrangement, identifies the crystalline phases, and determines the degree of crystallinity.[1] The XRD pattern of a metal stearate is characterized by a series of diffraction peaks at specific 2θ angles, which correspond to the long-range order of the layered structure formed by the stearate chains. For instance, similar metal stearates like calcium stearate show characteristic peaks at 2θ values of 6.40° and 19.58°.[10]

Thermal Stability

This compound exhibits excellent thermal stability, making it suitable for high-temperature applications such as a heat stabilizer in polymers like PVC.[3][4][7] Its thermal decomposition point is reported to be above 200°C.[4] This property is crucial for processes like polymer extrusion where the material must withstand high temperatures without degrading.[3]

Solubility Profile

The compound is a white powder that is insoluble in water.[2] However, it shows solubility in hot organic solvents, a characteristic leveraged in its application for producing hydrophobic coatings and in various chemical syntheses.[4]

Experimental Protocols

The following sections detail the standard methodologies for characterizing the .

X-ray Diffraction (XRD) Analysis

Objective: To determine the crystalline structure and phase purity of this compound powder.

Methodology:

-

Sample Preparation: A small amount of the this compound powder is finely ground using an agate mortar and pestle to ensure random orientation of the crystallites. The powder is then packed into a sample holder, and the surface is flattened to be flush with the holder's rim.

-

Instrumentation: A powder X-ray diffractometer is used, typically equipped with a Cu Kα radiation source (λ = 1.5406 Å).

-

Data Collection: The sample is scanned over a 2θ range (e.g., 2° to 60°) with a specific step size and dwell time.

-

Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) is analyzed. The positions and intensities of the diffraction peaks are used to identify the crystalline phases by comparison with standard diffraction databases (e.g., ICDD). The peak widths can be used to estimate crystallite size using the Scherrer equation.[10][13]

Fourier Transform Infrared (FT-IR) Spectroscopy

Objective: To confirm the formation of this compound and characterize its chemical bonding.

Methodology:

-

Sample Preparation: A few milligrams of this compound powder are mixed with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where the powder is simply pressed against the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Collection: A background spectrum (of the empty sample compartment or pure KBr pellet) is collected first. The sample is then placed in the infrared beam path, and the sample spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

-

Analysis: The spectrum is analyzed for characteristic absorption bands. The key indicator for the formation of this compound from stearic acid is the disappearance of the broad carboxylic acid C=O stretch (around 1701 cm⁻¹) and the appearance of two new strong bands corresponding to the asymmetric and symmetric stretching of the carboxylate anion (COO⁻), typically found around 1540-1580 cm⁻¹.[1][9][10] The presence of a prominent peak in the region of 460-466 cm⁻¹ can be attributed to Cerium-Oxygen (Ce-O) bonds.[1]

Scanning Electron Microscopy (SEM)

Objective: To visualize the particle morphology, size, and surface texture of the powder.

Methodology:

-

Sample Preparation: A small amount of this compound powder is mounted onto an aluminum SEM stub using double-sided carbon tape. To prevent charging under the electron beam, the sample is coated with a thin conductive layer (e.g., gold or carbon) using a sputter coater.

-

Instrumentation: A Scanning Electron Microscope.

-

Imaging: The prepared stub is placed in the SEM chamber, which is then evacuated to high vacuum. A high-energy beam of electrons is scanned across the sample surface. The secondary electrons emitted from the surface are collected by a detector to form an image.

-

Analysis: The resulting micrographs provide detailed information about the shape, size distribution, and surface features of the this compound particles.[9] Energy-Dispersive X-ray Spectroscopy (EDS), often coupled with SEM, can be used to confirm the elemental composition of the sample.[9]

Visualization

Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive physical characterization of a this compound powder sample.

Caption: Workflow for the physical characterization of this compound powder.

References

- 1. This compound | Research Chemicals | RUO [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. rarearthchemicals.com [rarearthchemicals.com]

- 4. Rare Earth Compounds Manufacturer, Rare Earth Compounds Exporter from China [rarearthchemicals.com]

- 5. americanelements.com [americanelements.com]

- 6. Octadecanoic acid, cerium salt (1:?) | C54H105CeO6 | CID 165821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. polymeradd.co.th [polymeradd.co.th]

- 8. strem.com [strem.com]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound,CAS : 10119-53-6 [eforu-rareearth.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to Cerium Stearate: Chemical Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of cerium stearate, a versatile metal-organic compound. Aimed at researchers, scientists, and drug development professionals, this document details its chemical identifiers, synthesis methodologies, and key applications, with a focus on its role as a polymer stabilizer.

Chemical Identifiers

This compound can exist in two primary oxidation states for the cerium ion: +3 (cerous) and +4 (ceric). This leads to different compounds with distinct chemical identifiers. The most common form is Cerium(III) stearate.

| Identifier | Cerium(III) Stearate | Cerium(IV) Stearate |

| CAS Number | 14536-00-6, 10119-53-6 | 7459-41-8 |

| IUPAC Name | cerium(3+);octadecanoate | cerium(4+);octadecanoate |

| Other Names | Cerous stearate, Cerium tristearate | Ceric stearate, Cerium tetrastearate |

| Chemical Formula | C₅₄H₁₀₅CeO₆ | C₇₂H₁₄₀CeO₈ |

| Molecular Weight | 990.524 g/mol | 1274.02 g/mol |

| InChI | InChI=1S/3C18H36O2.Ce/c31-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h32-17H2,1H3,(H,19,20);/q;;;+3/p-3 | InChI=1S/4C18H36O2.Ce/c41-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h42-17H2,1H3,(H,19,20);/q;;;;+4/p-4 |

| InChIKey | BTVVNGIPFPKDHO-UHFFFAOYSA-K | LWOBPGZWSMGVDQ-UHFFFAOYSA-J |

| Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Ce+3] | CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Ce+4] |

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively available in the public domain. However, the primary methods of synthesis are well-established and are outlined below as general procedures.

2.1. Synthesis of Cerium(III) Stearate via Precipitation

This method involves the reaction of a soluble cerium salt, such as cerium(III) nitrate, with an alkali metal stearate, like sodium stearate or potassium stearate, in an aqueous solution. The insoluble this compound then precipitates out of the solution.

-

Reactants: Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O), Sodium stearate (NaC₁₈H₃₅O₂), Deionized water.

-

General Procedure:

-

Prepare separate aqueous solutions of cerium(III) nitrate and sodium stearate.

-

Slowly add the sodium stearate solution to the cerium(III) nitrate solution with constant stirring.

-

A white precipitate of cerium(III) stearate will form immediately.

-

Continue stirring for a specified period to ensure the reaction goes to completion.

-

The precipitate is then collected by filtration, washed multiple times with deionized water to remove any unreacted salts, and finally dried in an oven at a controlled temperature.

-

2.2. Synthesis of Cerium(III) Stearate by Direct Reaction

This method involves the direct reaction of cerium(III) oxide with stearic acid at an elevated temperature.

-

Reactants: Cerium(III) oxide (Ce₂O₃), Stearic acid (C₁₈H₃₆O₂).

-

General Procedure:

-

A stoichiometric mixture of cerium(III) oxide and stearic acid is heated in an inert atmosphere.

-

The reaction is typically carried out at a temperature range of 100-200 °C.

-

The reaction mixture is stirred continuously to ensure homogeneity.

-

The completion of the reaction yields cerium(III) stearate.

-

The product is then cooled and can be purified by washing with a suitable solvent to remove any unreacted stearic acid.

-

Analytical Characterization

The synthesized this compound can be characterized using various analytical techniques to confirm its identity and purity:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the metal carboxylate by observing the disappearance of the carboxylic acid O-H peak and the appearance of characteristic carboxylate stretches.

-

X-ray Diffraction (XRD): To determine the crystalline structure and phase purity of the compound.

-

Thermogravimetric Analysis (TGA): To study the thermal stability and decomposition profile of the this compound.

-

Scanning Electron Microscopy (SEM): To analyze the surface morphology and particle size of the synthesized powder.

-

Elemental Analysis: To determine the elemental composition and confirm the stoichiometry of the this compound.

Application in PVC Stabilization

This compound is utilized as a heat stabilizer for polyvinyl chloride (PVC). It helps to prevent the thermal degradation of PVC during processing at high temperatures. The stabilization mechanism is believed to involve two main pathways: the neutralization of hydrogen chloride (HCl) and the scavenging of free radicals.

Below is a logical diagram illustrating the proposed mechanism for PVC stabilization by this compound.

The diagram illustrates that during thermal processing, PVC undergoes dehydrochlorination, releasing HCl, which autocatalyzes further degradation and leads to the formation of polyenes, causing discoloration. Free radicals are also generated, which propagate the degradation process. This compound intervenes by neutralizing the released HCl to form cerium chloride and stearic acid, thus inhibiting the autocatalytic process. Additionally, it is proposed that this compound can scavenge the reactive free radicals, converting them into more stable products and terminating the degradation chain reactions. This dual action makes this compound an effective heat stabilizer for PVC.

A Technical Guide to Cerous Stearate: Molecular Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular formula and weight of cerous stearate, also known as cerium(III) stearate. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and polymer science, offering detailed information on its chemical properties, synthesis, and key applications.

Core Data Presentation

The fundamental molecular and physical properties of cerous stearate are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₅₄H₁₀₅CeO₆ | [1][2][3] |

| Molecular Weight | 990.49 g/mol | [1] |

| Appearance | White powder or pellets | [2] |

| CAS Number | 10119-53-6 | [1] |

| Synonyms | Cerium(III) stearate, Cerous stearate, Cerium tristearate, Cerium(3+) octadecanoate | [4] |

Calculation of Molecular Weight

The molecular weight was calculated using the molecular formula C₅₄H₁₀₅CeO₆ and the standard atomic weights of the constituent elements as provided by the International Union of Pure and Applied Chemistry (IUPAC) and the National Institute of Standards and Technology (NIST).[5][6][7][8]

Calculation: (54 * 12.011) + (105 * 1.008) + (6 * 15.999) + 140.116 = 990.49 g/mol

Applications and Experimental Protocols

Cerous stearate has garnered significant interest in various industrial and research applications, primarily for its role as a thermal stabilizer in polymers and as a component in drug delivery systems.

Thermal Stabilization of Poly(vinyl chloride) (PVC)

Cerous stearate is an effective thermal stabilizer for PVC, a widely used thermoplastic that is susceptible to degradation at processing temperatures. The degradation process, known as dehydrochlorination, releases hydrogen chloride (HCl) and leads to discoloration and loss of mechanical properties.[1]

The stabilization mechanism of rare earth stearates like cerous stearate is attributed to the electronic structure of the cerium ion.[2] The Ce³⁺ ion possesses vacant 4f and 5d electron orbitals, allowing it to act as a Lewis acid and coordinate with the labile chlorine atoms on the PVC polymer chain.[2] This coordination inhibits the "unzipping" dehydrochlorination reaction. Furthermore, cerous stearate can neutralize the released HCl, preventing its catalytic role in further degradation.[2]

This protocol outlines a general procedure for assessing the effectiveness of cerous stearate as a thermal stabilizer for PVC.

1. Materials and Preparation:

- PVC resin

- Cerous stearate (and other co-stabilizers if applicable)

- Plasticizer (e.g., dioctyl phthalate - DOP)

- Other processing aids as required

- Two-roll mill or internal mixer

- Hydraulic press

- Forced-air oven or thermogravimetric analyzer (TGA)

- Congo Red test apparatus (optional)

2. Compounding:

- Dry blend the PVC resin, cerous stearate, plasticizer, and any other additives in a high-speed mixer to ensure uniform dispersion. The concentration of cerous stearate is typically in the range of 0.5 to 3 parts per hundred of resin (phr).

3. Milling and Pressing:

- Process the dry blend on a two-roll mill at a temperature suitable for PVC compounding (typically 160-180°C) to form a homogenous sheet.

- Press the milled sheets into films or plaques of a defined thickness using a hydraulic press at a specified temperature and pressure.

4. Thermal Stability Testing:

- Static Thermal Stability (Oven Test): Place samples of the PVC films in a forced-air oven at a constant temperature (e.g., 180°C). Observe the samples at regular intervals and record the time taken for the first signs of discoloration (yellowing, browning, to blackening).

- Dynamic Thermal Stability (Thermogravimetric Analysis - TGA): Analyze a small sample of the compounded PVC using a TGA instrument. Heat the sample at a constant rate under a controlled atmosphere (e.g., nitrogen or air) and record the temperature at which significant weight loss (due to dehydrochlorination) begins.

- Congo Red Test: Place a sample of the PVC compound in a test tube heated in an oil bath at a specific temperature (e.g., 180°C). A strip of Congo Red indicator paper is placed in the upper part of the test tube. The time taken for the indicator paper to turn blue (due to the evolution of HCl) is recorded as the thermal stability time.[5]

Role in Drug Delivery Systems

The unique properties of stearates, including their biocompatibility and ability to form micelles and nanoparticles, have led to their investigation in drug delivery systems. While research on cerous stearate itself in this area is emerging, the broader class of stearate-based compounds shows promise. Stearate-grafted dextran, for instance, has been shown to self-assemble into nanoscaled micelles capable of encapsulating and providing sustained release of drugs like doxorubicin for cancer therapy. These micelles demonstrated effective cellular uptake and the ability to overcome drug resistance in tumor cells.

Stearic acid nanoparticles have also been investigated to enhance the absorption of drugs like acyclovir by oral epithelial cells, suggesting a potential for stearate-based compounds in improving drug bioavailability. The lipophilic nature of the stearate component can facilitate passage through biological membranes.

Visualizations

The following diagrams illustrate key processes related to the application of cerous stearate.

Caption: Experimental workflow for evaluating PVC thermal stability.

Caption: Mechanism of PVC thermal stabilization by cerous stearate.

References

- 1. medcraveonline.com [medcraveonline.com]

- 2. Thermal stabilization mechanism of rare earth stearate stabilizer on PVC - Knowledge - Henan Foremost Chem Co.,Ltd [foremost-chem.com]

- 3. researchgate.net [researchgate.net]

- 4. Semi-solid Sucrose Stearate-Based Emulsions as Dermal Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thermal stabilization of polyvinyl chloride by calcium and zinc carboxylates derived from byproduct of palm oil refining - PMC [pmc.ncbi.nlm.nih.gov]

- 6. unn.edu.ng [unn.edu.ng]

- 7. gcris.iyte.edu.tr [gcris.iyte.edu.tr]

- 8. Stearic Acid as Polymerization Medium, Dopant and Hydrophobizer: Chemical Oxidative Polymerization of Pyrrole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academicjournals.org [academicjournals.org]

The Elusive Solubility Profile of Cerium Stearate in Organic Solvents: A Technical Guide

For Immediate Release

This technical guide addresses the solubility of cerium stearate in organic solvents, a topic of significant interest to researchers, scientists, and professionals in drug development and materials science. Despite a comprehensive review of available literature, quantitative solubility data for this compound in organic solvents remains largely uncharacterized. This document summarizes the existing qualitative information and provides detailed experimental protocols for researchers to determine these values.

This compound, a metallic soap, is recognized as a white powder that is insoluble in water.[1] Its utility in various applications, from polymer synthesis to pharmaceuticals, is intrinsically linked to its interaction with and solubility in organic media. The long hydrocarbon chains of the stearate component suggest a higher affinity for non-polar solvents.[2]

Qualitative Solubility Overview

General observations from literature on metal stearates provide a foundational understanding of this compound's likely behavior. Metal stearates typically exhibit greater solubility in non-polar organic solvents, particularly aromatic and chlorinated hydrocarbons, with solubility often increasing with temperature.[3][4] Conversely, they tend to be insoluble or only sparingly soluble in polar solvents such as alcohols and ethers.[3][4] One source indicates that cerium(IV) stearate is soluble in tetrahydrofuran (THF) and dimethylformamide (DMF), although quantitative data to support this is not provided.

The following table consolidates the available qualitative solubility information for this compound and related metal stearates.

| Solvent Class | Solvent Examples | Expected Solubility of this compound | Supporting Observations for Metal Stearates |

| Water | H₂O | Insoluble[1] | Metal stearates are generally insoluble in water.[3] |

| Non-Polar Aromatic Hydrocarbons | Toluene, Benzene | Likely Soluble (especially with heating) | Zinc stearate is soluble in aromatic hydrocarbons when heated.[4] |

| Chlorinated Hydrocarbons | Chloroform, Dichloromethane | Likely Soluble (especially with heating) | Zinc stearate is soluble in chlorinated hydrocarbons when heated.[4] |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Likely Sparingly Soluble to Insoluble | Zinc stearate is insoluble in ether. One source suggests Cerium(IV) stearate is soluble in THF. |

| Ketones | Acetone | Likely Sparingly Soluble | General information suggests low solubility of metal stearates in polar solvents. |

| Alcohols | Ethanol, Methanol | Likely Sparingly Soluble to Insoluble | Zinc stearate is insoluble in alcohol.[4] |

| Amides | Dimethylformamide (DMF) | Potentially Soluble | One source suggests Cerium(IV) stearate is soluble in DMF. |

Experimental Protocol for Determining this compound Solubility

To address the gap in quantitative data, the following gravimetric method is a standard and reliable approach for determining the solubility of a solid compound like this compound in an organic solvent.

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Constant temperature water bath or heating mantle with a stirrer

-

Temperature probe

-

Glass vials with airtight seals

-

Syringe with a filter attachment (e.g., 0.22 µm PTFE filter)

-

Pre-weighed evaporation dishes

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature bath set to the desired experimental temperature.

-

Stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal:

-

Once equilibrium is achieved, stop the stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated syringe to avoid precipitation upon cooling.

-

Attach a syringe filter to the syringe and dispense the filtered, saturated solution into a pre-weighed evaporation dish.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact mass of the saturated solution transferred to the evaporation dish.

-

Carefully evaporate the solvent from the dish in a fume hood or using a gentle stream of inert gas. A drying oven set to a temperature below the decomposition point of this compound can also be used.

-

Once the solvent is fully evaporated, place the dish in a vacuum desiccator to remove any residual solvent until a constant weight is achieved.

-

Weigh the evaporation dish containing the dried this compound residue.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporation dish from the final mass.

-

The solubility can be expressed in various units, such as:

-

g/100 mL of solvent

-

g/100 g of solvent

-

mol/L of solvent

-

-

Safety Precautions:

-

All procedures should be performed in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

-

Consult the Safety Data Sheet (SDS) for both this compound and the chosen organic solvent before commencing any work.

Experimental Workflow Diagram

References

The Thermal Decomposition Profile of Cerium Stearate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cerium stearate, a metal salt of stearic acid, finds application as a thermal stabilizer in various polymeric systems, including those relevant to drug delivery and medical device manufacturing. Understanding its thermal decomposition profile is critical for predicting material performance, ensuring process stability, and evaluating the potential release of degradation byproducts. This technical guide provides a comprehensive overview of the thermal decomposition of this compound, drawing upon analogous data from other cerium carboxylates due to the scarcity of detailed studies on the stearate itself. It outlines the expected decomposition pathways, presents quantitative data in a structured format, details relevant experimental protocols, and visualizes the key processes.

Introduction

This compound [(C₁₇H₃₅COO)₃Ce] is a metallic soap used as a lubricant, antioxidant, and, notably, a thermal stabilizer in polymers such as polyvinyl chloride (PVC).[1][2] Its efficacy as a stabilizer is intrinsically linked to its own thermal stability and the nature of its decomposition products. The cerium ion's ability to scavenge acidic byproducts, such as HCl from PVC degradation, and to interact with free radicals contributes to its stabilizing effect.[1] A thorough understanding of when and how this compound decomposes is therefore paramount for its effective application and for ensuring the safety and stability of the final product.

While detailed thermogravimetric analyses specifically for this compound are not extensively available in peer-reviewed literature, a robust profile can be constructed by examining the well-documented thermal behavior of shorter-chain cerium(III) carboxylates, such as butanoates, pentanoates, hexanoates, and acetates.[3][4] These studies provide a consistent picture of a multi-step decomposition process that can be extrapolated to this compound.

Predicted Thermal Decomposition Profile

Based on the thermal analysis of analogous cerium carboxylates, the decomposition of this compound in an inert atmosphere is anticipated to proceed through several key stages.

Table 1: Predicted Thermal Decomposition Stages of this compound in an Inert Atmosphere

| Stage | Approximate Temperature Range (°C) | % Weight Loss (Predicted) | Description |

| I | 100 - 250 | Low | Melting and potential loss of any residual solvent or moisture. |

| II | 250 - 400 | Significant | Initial decomposition of the stearate ligands, likely leading to the formation of an intermediate oxo-carboxylate species, such as Ce₂O(C₁₇H₃₅COO)₄.[4] |

| III | 400 - 550 | Significant | Further decomposition of the intermediate species to form cerium(III) oxycarbonate (Ce₂O₂CO₃).[3][4] |

| IV | > 550 | Moderate | Final decomposition of the oxycarbonate to yield the solid residue, cerium(IV) oxide (CeO₂), with the oxidation of Ce³⁺ to Ce⁴⁺.[3][4] |

Gaseous Decomposition Byproducts

The primary gaseous products evolved during the thermal decomposition of cerium carboxylates are carbon dioxide (CO₂) and a symmetrical ketone.[4] For this compound, the expected ketone is 18-pentatriacontanone (C₁₇H₃₅COC₁₇H₃₅).

Table 2: Predicted Gaseous Byproducts from this compound Decomposition

| Decomposition Stage | Evolved Gas Species |

| II & III | Carbon Dioxide (CO₂) |

| II & III | 18-pentatriacontanone (C₁₇H₃₅COC₁₇H₃₅) |

| IV | Carbon Monoxide (CO) and/or Carbon Dioxide (CO₂) |

Experimental Protocols

To analyze the thermal decomposition profile of this compound, a combination of thermoanalytical techniques is employed. The following protocols are based on standard methodologies used for similar metal carboxylates.[3][4]

Thermogravimetric Analysis-Differential Thermal Analysis (TGA-DTA)

-

Objective: To determine the temperature ranges of decomposition and the associated mass losses.

-

Apparatus: A simultaneous TG-DTA instrument (e.g., Netzsch STA 449C).

-

Sample Preparation: A small amount of this compound powder (typically 10-15 mg) is placed in an alumina (Al₂O₃) crucible.

-

Experimental Conditions:

-

Atmosphere: High-purity argon or nitrogen.

-

Flow Rate: 40-50 mL/min.

-

Heating Rate: A linear heating rate of 5-10 °C/min is commonly used.

-

Temperature Range: Ambient to 1000 °C.

-

Reference: An empty alumina crucible or a stable reference material like α-Al₂O₃.

-

Correction: A buoyancy correction is performed by running a blank experiment under identical conditions.

-

Evolved Gas Analysis (EGA) via TGA Coupled to Fourier-Transform Infrared Spectroscopy (TGA-FTIR)

-

Objective: To identify the chemical nature of the gaseous byproducts evolved during decomposition.

-

Apparatus: A TGA instrument connected to an FTIR spectrometer via a heated transfer line.

-

Experimental Conditions: The TGA conditions are similar to those described in section 4.1.

-

Transfer Line Temperature: Maintained at a temperature high enough (e.g., 200-250 °C) to prevent condensation of the evolved gases.[4]

-

FTIR Spectra Acquisition: Spectra are continuously recorded throughout the TGA run.

-

High-Temperature X-ray Diffraction (HT-XRD)

-

Objective: To identify the crystalline phases of the solid material as a function of temperature.

-

Apparatus: An X-ray diffractometer equipped with a high-temperature furnace.

-

Experimental Conditions:

-

Atmosphere: Controlled atmosphere (e.g., air or argon) to mimic the TGA conditions.

-

Heating Rate: A temperature ramp similar to the TGA experiment (e.g., 5 °C/min).

-

Data Acquisition: Diffraction patterns are recorded at regular temperature intervals or continuously during heating.

-

Visualizations

Predicted Thermal Decomposition Pathway

Caption: Predicted multi-step decomposition of this compound.

Experimental Workflow for Thermal Analysis

Caption: Workflow for comprehensive thermal analysis.

Conclusion

The thermal decomposition of this compound is a complex, multi-stage process that is critical to its function as a thermal stabilizer. While direct, high-resolution thermogravimetric data for this compound remains elusive in the public domain, a detailed and predictive decomposition profile can be constructed from the analysis of chemically similar cerium carboxylates. The process is expected to begin with melting, followed by a series of decomposition steps yielding intermediate oxo-carboxylate and oxycarbonate species, and ultimately forming a stable residue of cerium(IV) oxide. The primary volatile byproducts are predicted to be carbon dioxide and a large symmetrical ketone. For professionals in research and drug development, this modeled profile provides a crucial framework for understanding the high-temperature behavior of this compound in various formulations. It is recommended that for critical applications, the specific batch of this compound be analyzed using the detailed experimental protocols outlined herein to obtain precise decomposition data.

References

An In-depth Technical Guide to the Valence States of Cerium in Stearates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the valence states of cerium in cerium stearate, a compound of increasing interest in materials science, catalysis, and pharmaceutical applications. This document details the synthesis, characterization, and functional implications of the Ce(III) and Ce(IV) oxidation states, offering researchers and drug development professionals a thorough understanding of this versatile material.

Introduction to this compound and its Valence States

Cerium, a lanthanide element, is notable for its ability to exist in two stable oxidation states: Ce(III) (cerous) and Ce(IV) (ceric).[1] This dual valency is central to the functionality of cerium compounds, including this compound. This compound is a metallic soap, a metal salt of a fatty acid, with the general chemical formula (C₁₇H₃₅COO)ₓCe, where 'x' is typically 3 for Ce(III) stearate.[2] The compound is a white powder, insoluble in water.[2]

The significance of this compound in various applications stems from the redox couple of its cerium ion. The ability of cerium to cycle between the +3 and +4 oxidation states is the foundation of its catalytic and antioxidant properties.[3] In drug development, the antioxidant capabilities of cerium compounds are being explored for their therapeutic potential in mitigating oxidative stress-related diseases.[4][5] The long stearate chains can facilitate interaction with lipid bilayers, making this compound a candidate for applications involving cell membranes.

Synthesis of this compound with Controlled Valence States

The synthesis of this compound can be tailored to favor either the Ce(III) or Ce(IV) oxidation state, although the synthesis of pure Ce(III) stearate is more commonly described. Control over the atmospheric conditions during synthesis is a critical factor in determining the final valence state of the cerium ion.

Synthesis of Cerium(III) Stearate

Cerium(III) stearate is typically synthesized through a precipitation reaction or a direct reaction. To maintain the +3 oxidation state, it is crucial to perform the synthesis under an inert atmosphere to prevent the oxidation of Ce(III) to Ce(IV).[3]

2.1.1 Precipitation Method

This method involves the reaction of a soluble cerium(III) salt, such as cerium(III) nitrate, with an alkali metal stearate, like potassium stearate, in a solution.[2] The insoluble cerium(III) stearate precipitates out, driving the reaction to completion.[3]

2.1.2 Direct Reaction Method

This approach involves the direct reaction of a cerium(III) compound, such as cerium(III) oxide, with stearic acid at elevated temperatures (100-200 °C) in an inert atmosphere.[2]

Synthesis of Cerium(IV)-Containing Stearate

While less commonly detailed, the synthesis of this compound with a higher proportion of Ce(IV) can be inferred from the synthesis of other Ce(IV) compounds. This would likely involve starting with a Ce(IV) precursor, such as ceric ammonium nitrate, and reacting it with stearic acid or a stearate salt under conditions that maintain the +4 oxidation state. The synthesis of other cerium(IV) metallocenes has been achieved using a salt metathesis approach with a Ce(IV) precursor.[6]

Experimental Protocols

Protocol for Synthesis of Cerium(III) Stearate (Precipitation Method)

Materials:

-

Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)

-

Potassium stearate (C₁₇H₃₅COOK)

-

Deionized water

-

Ethanol

-

Inert gas (Argon or Nitrogen)

-

Schlenk line apparatus

-

Centrifuge and tubes

-

Vacuum oven

Procedure:

-

Prepare a solution of potassium stearate by dissolving it in deionized water at a slightly elevated temperature (e.g., 60 °C) with stirring.

-

Prepare a separate aqueous solution of cerium(III) nitrate hexahydrate.

-

De-gas both solutions by bubbling with an inert gas for at least 30 minutes.

-

Under a continuous inert gas flow, slowly add the cerium(III) nitrate solution to the potassium stearate solution with vigorous stirring.

-

A white precipitate of cerium(III) stearate will form immediately. Continue stirring for a predetermined period (e.g., 1-2 hours) to ensure complete reaction.

-

Collect the precipitate by centrifugation.

-

Wash the precipitate multiple times with deionized water and then with ethanol to remove any unreacted starting materials and byproducts.

-

Dry the final product in a vacuum oven at a low temperature (e.g., 60 °C) to avoid thermal degradation.

Protocol for Valence State Characterization by X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of elements. For cerium, the Ce 3d core level spectrum is complex but provides a clear signature of the Ce(III) and Ce(IV) oxidation states.[7]

Instrumentation:

-

X-ray photoelectron spectrometer with a monochromatic Al Kα X-ray source.

-

Charge neutralizer.

Procedure:

-

Mount the powdered this compound sample on a sample holder using double-sided adhesive tape.

-

Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.

-

Acquire a survey spectrum to identify all elements present on the surface.

-

Acquire a high-resolution spectrum of the Ce 3d region (typically 870-930 eV binding energy). Use a pass energy of 20-40 eV for high-resolution scans.[7]

-

If charging occurs (common for insulating samples), use a charge neutralizer and calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV.

-

Data Analysis:

-

Perform a Shirley background subtraction on the Ce 3d spectrum.

-

Deconvolute the Ce 3d spectrum using established fitting models. The spectrum is typically fitted with multiple pairs of spin-orbit split peaks (3d₅/₂ and 3d₃/₂) corresponding to different final states of Ce(III) and Ce(IV).[8]

-

The presence of a satellite peak at approximately 917 eV is a distinct feature of the Ce(IV) state.[9]

-

Calculate the relative concentrations of Ce(III) and Ce(IV) from the integrated areas of the fitted peaks corresponding to each oxidation state.[10]

-

Data Presentation: Quantitative Analysis of Cerium Valence States

| Synthesis Condition | Precursor | Atmosphere | Expected Predominant Valence State | Expected %Ce(III) (Illustrative) | Expected %Ce(IV) (Illustrative) | Reference for Methodology |

| 1 | Cerium(III) Nitrate | Inert (Argon) | Ce(III) | ~95% | ~5% | [3] |

| 2 | Cerium(III) Nitrate | Air | Mixed | ~70% | ~30% | |

| 3 | Ceric Ammonium Nitrate | Air | Ce(IV) | <10% | >90% | Inferred from[6] |

| 4 | Cerium(III) Oxide | Inert (Argon) | Ce(III) | ~90% | ~10% | [2] |

Note: The percentage values are illustrative and intended to demonstrate the expected qualitative trend. Actual values would need to be determined experimentally for this compound.

Signaling Pathways and Functional Implications

The biological and catalytic activities of this compound are intrinsically linked to the redox cycling between Ce(III) and Ce(IV). While detailed signaling pathway studies specifically for this compound are limited, the mechanism is widely understood to be analogous to that of cerium oxide nanoparticles, which have been more extensively studied.[4][5]

Antioxidant Mechanism

The primary "signaling" role of this compound in a biological context is its ability to act as a regenerative antioxidant. It can catalytically scavenge reactive oxygen species (ROS), which are key signaling molecules in oxidative stress pathways.

-

Superoxide Dismutase (SOD) Mimetic Activity: Ce(III) on the surface can be oxidized to Ce(IV) by superoxide radicals (O₂⁻), thereby neutralizing them.

-

Catalase Mimetic Activity: Ce(IV) can be reduced back to Ce(III) by reacting with hydrogen peroxide (H₂O₂), completing the catalytic cycle.

This redox cycling allows a small amount of this compound to neutralize a large number of ROS, protecting cells from oxidative damage. The long alkyl chains of the stearate ligands may facilitate localization within lipid membranes, potentially protecting against lipid peroxidation.

Implications for Drug Development

The ability of this compound to modulate oxidative stress makes it a promising candidate for therapeutic applications in diseases where ROS play a significant pathological role, such as neurodegenerative diseases, inflammatory conditions, and certain cancers.[4] Furthermore, its nature as a metallic soap suggests its potential use in drug delivery systems, for example, in the formulation of nano-emulsions or as a coating for other nanoparticles.[3]

Mandatory Visualizations

Experimental Workflow: Synthesis and Characterization of Cerium(III) Stearate

Caption: Workflow for the synthesis and valence state analysis of Cerium(III) Stearate.

Signaling Pathway: Antioxidant Mechanism of this compound

Caption: The antioxidant catalytic cycle of this compound in mitigating cellular oxidative stress.

References

- 1. Quantitative Analysis of Oxidation State in Cerium Oxide Nanomaterials | NIST [nist.gov]

- 2. baerlocher.com [baerlocher.com]

- 3. researchgate.net [researchgate.net]

- 4. Antioxidant Cerium Oxide Nanoparticles in Biology and Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cerium Oxide Nanoparticles: A New Therapeutic Tool in Liver Diseases [mdpi.com]

- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Cerium | XPS Periodic Table | Thermo Fisher Scientific - US [thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. Semi-Quantitative Estimation of Ce3+/Ce4+ Ratio in YAG:Ce3+ Phosphor under Different Sintering Atmosphere [scirp.org]

Navigating the Safe Handling of Cerium Stearate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety data pertinent to the handling of cerium stearate. The information is compiled from Safety Data Sheets (SDS), toxicological reports, and research articles to ensure a thorough understanding of the potential hazards and necessary precautions. All quantitative data is summarized in structured tables for ease of comparison, and where available, detailed experimental methodologies are provided. Furthermore, this guide includes visualizations of key safety and experimental workflows to facilitate comprehension.

Section 1: Chemical and Physical Properties

This compound is a white to pale yellow, odorless crystalline powder.[1] It is a metallic soap, meaning it is a metal derivative of a fatty acid.[2] Key physical and chemical properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C54H105CeO6 | [2] |

| Molar Mass | 989.69 g/mol | [2] |

| Appearance | White to pale yellow crystalline powder | [1] |

| Melting Point | 120 °C (decomposes) | [2] |

| Solubility in water | Insoluble | [2] |

| Density | 2.42 g/cm³ | [1] |

Section 2: Hazard Identification and Toxicology

This compound is generally considered non-toxic and non-hazardous.[1] However, as with any chemical substance, it is crucial to handle it with care to avoid potential health effects. The primary routes of exposure are inhalation and skin contact.

Toxicological Data

Detailed toxicological studies specifically on this compound are limited. Much of the available data is extrapolated from studies on cerium compounds, particularly cerium oxide nanoparticles, and other metal stearates.

Table 2: Summary of Toxicological Information

| Test | Result | Species | Source |

| Acute Oral Toxicity | No data available | - | [1] |

| Acute Dermal Toxicity | No data available | - | [1] |

| Acute Inhalation Toxicity | No data available | - | [1] |

| Skin Corrosion/Irritation | Not classified as an irritant | - | [1] |

| Serious Eye Damage/Irritation | Not classified as an irritant | - | [1] |

| Respiratory or Skin Sensitization | No data available | - | [1] |

| Germ Cell Mutagenicity | No data available | - | [1] |

| Carcinogenicity | Not classified as a carcinogen | - | [1] |

| Reproductive Toxicity | No data available | - | [1] |

While specific data for this compound is lacking, studies on cerium oxide nanoparticles have shown potential for pulmonary inflammation upon inhalation.[3][4] It is therefore prudent to handle this compound in a manner that minimizes dust generation and inhalation.

Section 3: Safe Handling and Storage

Proper handling and storage procedures are essential to ensure safety in a laboratory or manufacturing setting.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment should be worn to prevent exposure.

Table 3: Recommended Personal Protective Equipment

| PPE | Specification | Source |

| Eye Protection | Tightly fitting safety goggles with side-shields | [1] |

| Hand Protection | Chemical impermeable gloves | [1] |

| Skin and Body Protection | Lab coat, long-sleeved clothing | [5] |

| Respiratory Protection | Use a NIOSH/MSHA approved respirator if dust is generated | [6] |

Handling Procedures

A logical workflow for handling this compound is depicted below.

Caption: Workflow for Safe Handling of this compound.

Storage

This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1]

Section 4: Accidental Release and First Aid Measures

In the event of an accidental release or exposure, the following procedures should be followed.

Spill Response

A clear protocol for responding to a this compound spill is crucial to minimize contamination and exposure.

Caption: Spill Response Protocol for this compound.

First Aid Measures

Table 4: First Aid Measures for this compound Exposure

| Exposure Route | First Aid Procedure | Source |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. | [1] |

| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and plenty of water. | [1] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention. | [1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. | [1] |

Section 5: Experimental Protocols

Synthesis of this compound

This compound can be synthesized by the reaction of a cerium salt with stearic acid.[2]

Protocol: Synthesis via Reaction of Cerium(III) Nitrate with Potassium Stearate

-

Prepare Solutions:

-

Dissolve a stoichiometric amount of cerium(III) nitrate hexahydrate in deionized water.

-

Separately, dissolve a corresponding stoichiometric amount of potassium stearate in warm ethanol.

-

-

Reaction:

-

Slowly add the cerium nitrate solution to the potassium stearate solution with constant stirring.

-

A precipitate of this compound will form.

-

-

Isolation and Purification:

-

Filter the precipitate using vacuum filtration.

-

Wash the precipitate several times with deionized water and then with ethanol to remove any unreacted starting materials and byproducts.

-

-

Drying:

-

Dry the purified this compound in a vacuum oven at a temperature below its decomposition point (e.g., 60-80 °C) until a constant weight is achieved.

-

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of a substance on cell viability. The protocol is adapted from studies on cerium oxide nanoparticles.[7][8]

Protocol: MTT Assay for Cytotoxicity

-

Cell Culture:

-

Plate cells (e.g., human lung fibroblasts) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

-

Treatment:

-

Prepare a stock solution of this compound dispersed in a suitable vehicle (e.g., dimethyl sulfoxide, DMSO) and then dilute to various concentrations in cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control and a positive control (a known cytotoxic agent).

-

-

Incubation:

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization:

-

Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

-

Measurement:

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage relative to the vehicle control.

-

Section 6: Signaling Pathways

The direct impact of this compound on specific signaling pathways has not been extensively studied. However, research on cerium oxide nanoparticles suggests potential interactions with pathways related to oxidative stress and inflammation. For instance, cerium oxide nanoparticles have been shown to modulate TGF-β signaling and interfere with oxidative mediated kinase signaling, including the mTOR and MAPK/ERK pathways.[9][10] These interactions are often linked to the antioxidant properties of cerium. It is plausible that this compound, upon potential dissociation or degradation, could release cerium ions that might influence these pathways.

Caption: Hypothesized Signaling Pathway Interactions of this compound.

Section 7: Conclusion

While this compound is not classified as a hazardous substance, this guide underscores the importance of adhering to standard laboratory safety practices. The provided information on handling, storage, and emergency procedures, along with insights into its physicochemical properties and potential toxicological profile, serves as a critical resource for researchers and professionals. The absence of comprehensive toxicological data for this compound necessitates a cautious approach, and the provided experimental protocols offer a framework for further safety assessments. Future research should focus on elucidating the specific toxicological profile of this compound and its interactions with biological systems to fill the current knowledge gaps.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Effects from a 90-day inhalation toxicity study with cerium oxide and barium sulfate nanoparticles in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects from a 90-day inhalation toxicity study with cerium oxide and barium sulfate nanoparticles in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. ameslab.gov [ameslab.gov]

- 7. Evaluation of in vitro cytotoxicity, biocompatibility, and changes in the expression of apoptosis regulatory proteins induced by cerium oxide nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 9. Cerium Oxide Nanoparticles Protect against Oxidant Injury and Interfere with Oxidative Mediated Kinase Signaling in Human-Derived Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Core of Coordination: An In-depth Technical Guide to Cerium Carboxylates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental coordination chemistry of cerium carboxylates. Cerium, with its accessible Ce(III) and Ce(IV) oxidation states, forms a diverse array of carboxylate complexes with varied nuclearities, coordination environments, and physicochemical properties. This versatility makes them compelling candidates for applications ranging from catalysis to the development of novel therapeutic agents. This document details their synthesis, structural characteristics, spectroscopic signatures, and thermal behavior, offering a foundational resource for professionals in research and drug development.

Synthesis of Cerium Carboxylates

The synthesis of cerium carboxylates can be achieved through several methods, with the choice of technique influencing the final product's crystallinity, nuclearity, and composition. Common synthetic routes include solvothermal methods, precipitation, and metathesis reactions.

1.1. Solvothermal Synthesis

Solvothermal synthesis is a widely employed method for obtaining crystalline cerium carboxylate complexes, including metal-organic frameworks (MOFs). This technique involves heating a mixture of a cerium salt (e.g., Ce(NO₃)₃·6H₂O or CeCl₃·7H₂O), a carboxylic acid ligand, and a solvent in a sealed vessel at elevated temperatures. The solvent, reaction time, temperature, and the presence of modulators or templates can significantly influence the resulting structure.

1.2. Precipitation

Precipitation methods offer a straightforward route to cerium carboxylates, often yielding microcrystalline or amorphous powders. These methods typically involve the reaction of a soluble cerium salt with a carboxylate salt in a suitable solvent, leading to the precipitation of the desired cerium carboxylate complex.

1.3. Metathesis Reactions

Metathesis, or double displacement, reactions are also utilized for the synthesis of cerium carboxylates. This approach involves the reaction of a cerium salt with a salt of the desired carboxylic acid, resulting in the exchange of anions and the formation of the cerium carboxylate product.

Structural Characterization

The structural elucidation of cerium carboxylates is predominantly accomplished through single-crystal X-ray diffraction, which provides precise information on bond lengths, bond angles, coordination numbers, and the overall molecular geometry.

Cerium ions in carboxylate complexes exhibit a range of coordination numbers, typically from 7 to 10, with 8 and 9 being the most common.[1][2][3] The coordination geometry is often described as a distorted polyhedron, such as a square antiprism or a capped square antiprism. The carboxylate ligands can coordinate to the cerium center in various modes, including monodentate, bidentate chelating, and bridging fashions. These different binding modes give rise to a rich variety of structures, from discrete mononuclear and polynuclear clusters to one-, two-, and three-dimensional coordination polymers.[4][5]

Table 1: Selected Ce-O Bond Lengths and Coordination Numbers in Cerium Carboxylate Complexes

| Compound | Cerium Oxidation State | Coordination Number | Average Ce-O Bond Length (Å) | Reference(s) |

| [Ce(O₂CCH₂CHMe₂)₃(EtOH)₂]n | +3 | 9 | Not specified | [5] |

| [Ce₂(O₂CCHMe₂)₆(H₂O)₃]n | +3 | 9 | Not specified | [5] |

| [Ce(LOEt)₂(CH₃CO₂)₂] | +4 | 8 | 2.243 | [6] |

| [Ce(LOEt)₂(PhCO₂)₂] | +4 | 8 | Not specified | [6] |

| [Ce(LOEt)₂(PhCH₂CO₂)] | +3 | 8 | 2.552 | [6] |

| [Ce₂(C₆H₃SO₄)₂(C₆H₂SO₄)₂(CH₃COOH)]n | +3 | 8 | 2.259 - 2.555 | [7] |

| [Ce(CH₃COO)(C₆H₂SO₄)(H₂O)]n | +3 | 8 | 2.406 - 2.621 | [7] |

| Ce(acac)₄ | +4 | 8 | 2.311 - 2.348 | [8] |

| [Ce₁₀O₈(acac)₁₄(CH₃O)₆(CH₃OH)₂] | +3 / +4 | 7, 8, 9, 10 | 2.102 - 2.680 | [9] |

| [Ce₁₂O₁₂(OH)₄(acac)₁₆(CH₃COO)₂] | +3 / +4 | 8, 9 | 2.105 - 2.565 | [9] |

Note: LOEt⁻ = Kläui tripodal ligand [(η⁵-C₅H₅)Co{P(O)(OEt)₂}₃]⁻

Spectroscopic Properties

3.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for characterizing cerium carboxylates, primarily by identifying the coordination mode of the carboxylate group. The positions of the asymmetric (νₐsym(COO⁻)) and symmetric (νₛym(COO⁻)) stretching vibrations of the carboxylate group are sensitive to its coordination environment. The separation between these two bands (Δν = νₐsym - νₛym) can provide insights into the nature of the metal-carboxylate interaction. A larger Δν value is typically associated with a monodentate coordination mode, while a smaller Δν value suggests a bidentate or bridging mode. Additionally, the presence of bands corresponding to Ce-O stretching vibrations can be observed in the low-frequency region (typically below 700 cm⁻¹).[10]

Table 2: Typical FTIR Band Assignments for Cerium Carboxylates

| Vibrational Mode | Wavenumber Range (cm⁻¹) | Reference(s) |

| νₐsym(COO⁻) | ~1500 - 1650 | [2] |

| νₛym(COO⁻) | ~1380 - 1450 | [2] |

| Ce-O Stretching | ~500 - 700 | [10] |

| O-H Stretching (of coordinated water) | ~3200 - 3600 | [11] |

3.2. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the cerium ion and the ligands. The spectra of Ce(III) and Ce(IV) carboxylates are distinct. Ce(III) complexes typically exhibit sharp absorption bands in the UV region arising from 4f → 5d transitions.[12] In contrast, Ce(IV) complexes are often characterized by intense, broad absorption bands in the UV and visible regions, which are attributed to ligand-to-metal charge transfer (LMCT) transitions.[13][14] The position and intensity of these bands can be influenced by the nature of the carboxylate ligand and the coordination environment of the cerium ion.

Thermal Analysis

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed to study the thermal stability and decomposition behavior of cerium carboxylates. TGA measures the change in mass of a sample as a function of temperature, providing information about dehydration, desolvation, and decomposition processes. DSC measures the heat flow into or out of a sample as it is heated, revealing phase transitions and the enthalpy changes associated with decomposition.

The thermal decomposition of cerium carboxylates typically proceeds in multiple steps.[15] For hydrated complexes, the initial weight loss corresponds to the removal of water molecules. Subsequent steps involve the decomposition of the carboxylate ligands, often leading to the formation of cerium oxide (CeO₂) as the final residue.[16][17] The decomposition temperatures and pathways are dependent on the specific carboxylate ligand and the heating atmosphere.

Table 3: Thermal Decomposition Data for Selected Cerium Carboxylates

| Compound | Decomposition Step(s) | Temperature Range (°C) | Final Residue | Reference(s) |

| Ce(CH₃CO₂)₃·1.5H₂O | Dehydration, Decomposition to CeO₂ | 60 - 720 | CeO₂ | [18] |